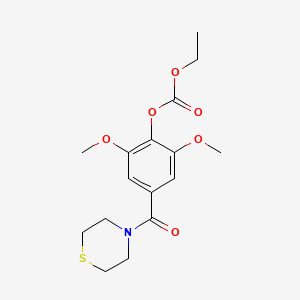
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester is a complex organic compound with the molecular formula C16H21NO6S . This compound is characterized by the presence of a carbonate ester group, which is an ester of carbonic acid. The structure includes a phenyl ring substituted with two methoxy groups and a thiomorpholinylcarbonyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The key steps include:
Formation of the Phenyl Ring: The phenyl ring is first substituted with methoxy groups at the 2 and 6 positions.
Introduction of the Thiomorpholinylcarbonyl Group: This step involves the reaction of the substituted phenyl ring with thiomorpholine and a carbonylating agent.
Esterification: The final step is the esterification of the carbonic acid with the substituted phenyl ring to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methoxy groups and thiomorpholinylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester involves its interaction with specific molecular targets. The thiomorpholinylcarbonyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl carbonate: A simpler carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries and as a solvent.
Propylene carbonate: Another cyclic carbonate ester with applications in batteries and as a solvent.
Uniqueness
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester is unique due to its complex structure, which includes both methoxy and thiomorpholinylcarbonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
50916-09-1 |
|---|---|
Molecular Formula |
C16H21NO6S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(thiomorpholine-4-carbonyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C16H21NO6S/c1-4-22-16(19)23-14-12(20-2)9-11(10-13(14)21-3)15(18)17-5-7-24-8-6-17/h9-10H,4-8H2,1-3H3 |
InChI Key |
DCESASHHEPMRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCSCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















